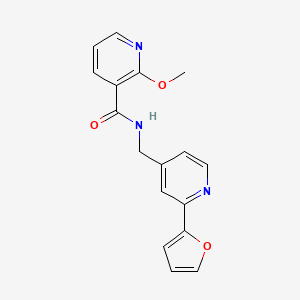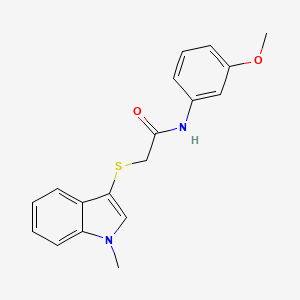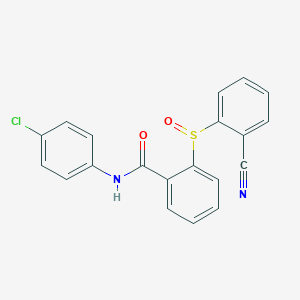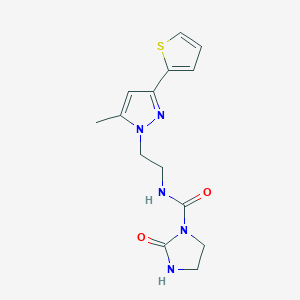
N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a thiophene, a pyrazole, and an imidazolidinone. Thiophenes are five-membered rings with one sulfur atom, and they are found in various natural products and drug molecules . Pyrazoles are organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms. Imidazolidinones are a type of oxazolidinones, a class of drugs that inhibit bacterial protein synthesis.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the thiophene could undergo electrophilic aromatic substitution, and the imidazolidinone could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a thiophene could contribute to aromaticity and stability .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Research has focused on the synthesis of novel chemical entities that incorporate the pyrazole moiety, a core structure similar to the compound . For instance, the synthesis of complex pyrazolo and pyrimidine derivatives has been demonstrated, showcasing methods that might be applicable to or inspire the synthesis of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide. These synthetic strategies often involve cyclocondensation reactions, highlighting the utility of pyrazole derivatives in the development of compounds with potential bioactivity (Nassar, Atta-Allah, & Elgazwy, 2015).
Potential Anticancer Applications
A significant area of interest is the exploration of pyrazole derivatives as anticancer agents. Studies have identified novel pyrazolo[3,4-d]pyrimidine and related derivatives exhibiting significant effects against various cancer cell lines, including mouse tumor model cancer cells and human cancer cell lines of Colon cancer (HCT-29) and Breast cancer (MCF-7). These findings underscore the potential therapeutic applications of compounds within this chemical class in oncology (Nassar, Atta-Allah, & Elgazwy, 2015).
Antimicrobial Activity
Additionally, the synthesis of pyrazole derivatives and their evaluation for antimicrobial activity represent another facet of scientific research applications. Compounds featuring the thiophene moiety, similar to the structure of the compound of interest, have been synthesized and tested for their antimicrobial efficacy against a variety of bacterial and fungal strains, indicating the potential of such compounds in addressing antimicrobial resistance (Sowmya et al., 2018).
Methodological Innovations
Research also delves into the methodological aspects of synthesizing pyrazole-containing compounds, offering insights into the challenges and innovations within chemical synthesis. This includes studies on reaction mechanisms, such as the ANRORC mechanism involving nucleophilic addition, ring opening, and ring closure processes, which could be relevant for the synthesis and functionalization of compounds like N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide (Ledenyova et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-10-9-11(12-3-2-8-22-12)17-19(10)7-5-16-14(21)18-6-4-15-13(18)20/h2-3,8-9H,4-7H2,1H3,(H,15,20)(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCXUUOOWYVRND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)N2CCNC2=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

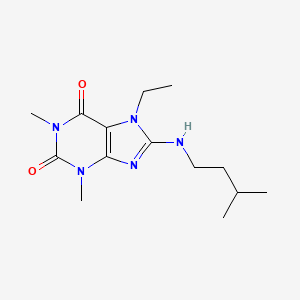
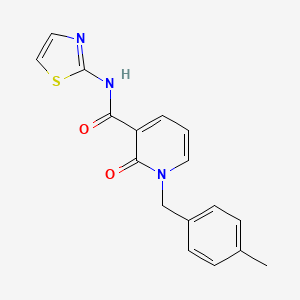
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2889459.png)
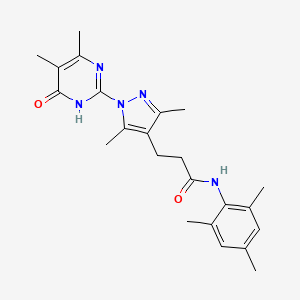
![rac-(2R,3R)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine dihydrochloride, trans](/img/structure/B2889464.png)
![N,N-dimethyl-4-({[(3-phenyladamantan-1-yl)methyl]amino}methyl)aniline dihydrochloride](/img/structure/B2889466.png)
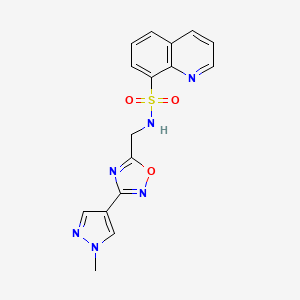
![(5-Chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane](/img/structure/B2889469.png)

